9-Methoxyanthracene
Overview
Description
9-Methoxyanthracene is a chemical compound with the molecular formula C15H12O . It is also known by other names such as 9-Anthryl methyl ether and Anthracene, 9-methoxy- .
Molecular Structure Analysis
The molecular structure of this compound consists of a three-ring anthracene core with a methoxy group attached to the 9th carbon . The molecular weight of this compound is 208.2552 .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 208.2552 . More specific properties such as melting point, boiling point, and solubility were not found in the search results.Scientific Research Applications
Fluorescent Complexes Study :
- Lahmani and Sepioł (1992) investigated fluorescent complexes of 9-methoxyanthracene with protic solvents, utilizing a pump and probe hole-burning technique. This research aids in distinguishing between different geometrical isomers and clusters, providing details on their low-frequency vibrational patterns (Lahmani & Sepioł, 1992).
Crystal Structure Analysis :
- Bart and Schmidt (1971) solved the crystal structures of this compound and related compounds. This study contributes to understanding the molecular shapes and packing arrangements in these compounds (Bart & Schmidt, 1971).
Mixed-Crystal Packing Calculations :
- Craig, Lindsay, and Mallett (1984) conducted packing calculations for this compound in host crystalline 9-cyanoanthracene. This study is significant for understanding the interactions and structural responses in crystal complexes (Craig et al., 1984).
Photochemical Dimerization Modes :
- Becker and Langer (1993) explored the photochemical dimerization of this compound and related compounds, yielding various dianthracenes. This research is pivotal in photochemistry, particularly in understanding the effects of substituents on molecular topology (Becker & Langer, 1993).
Solvation Effects Study :
- Another study by Lahmani, Bréheret, and Sepioł (1991) examined the solvation effects of protic solvents on this compound. This research provides insights into specific solute-solvent interactions and fluorescence lifetimes of complexes (Lahmani, Bréheret, & Sepioł, 1991).
Pyridoxal Model Compounds Study :
- Iwata and Emoto (1974) conducted a study on the regioselective formylation of methoxy-substituted aromatic compounds, including this compound. This research is relevant in organic synthesis and reaction mechanism studies (Iwata & Emoto, 1974).
Kinetic Study of Dimerization Reaction :
- Nozaki, Oyama, Hatano, and Okazaki (1989) focused on the kinetic study of the dimerization reaction of this compound cation radical. This research is crucial for understanding the rapid anodic dimerization and the mechanism behind it (Nozaki et al., 1989).
Electronic Energy Trapping in Crystals :
- Berkovic and Ludmer (1981) investigated the electronic energy trapping in a crystal using this compound as a dopant. This study contributes to the understanding of energy trapping due to exciplex formation in crystals (Berkovic & Ludmer, 1981).
Properties
IUPAC Name |
9-methoxyanthracene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O/c1-16-15-13-8-4-2-6-11(13)10-12-7-3-5-9-14(12)15/h2-10H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVRKZTKTNYRYLF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=CC=CC2=CC3=CC=CC=C31 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60178653 | |
Record name | 9-Methoxyanthracene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60178653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2395-96-2 | |
Record name | 9-Methoxyanthracene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002395962 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-METHOXYANTHRACENE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122699 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 9-Methoxyanthracene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60178653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9-METHOXYANTHRACENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6677670EP6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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